

# A Comparative Analysis of the Genotoxicity of N-Nitrosometoprolol and N-Nitroso-propranolol

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## Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B8145643*

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This guide provides a detailed comparison of the genotoxic profiles of two nitrosamine impurities derived from commonly prescribed beta-blockers: **N-Nitrosometoprolol** and N-Nitroso-propranolol. The information presented herein is compiled from publicly available experimental data to assist in the risk assessment and management of these potential mutagens.

## Executive Summary

Both **N-Nitrosometoprolol** and N-Nitroso-propranolol have demonstrated genotoxic potential in various assays. N-Nitroso-propranolol has been more extensively studied and has been shown to be mutagenic in the Ames test and to induce DNA damage and micronuclei in human cell lines. Its metabolic activation is primarily mediated by the cytochrome P450 enzyme CYP2C19[1][2]. **N-Nitrosometoprolol** has also been shown to be genotoxic, causing DNA fragmentation in rat and human hepatocytes and inducing micronuclei in rat liver cells in vivo[3]. While both compounds require metabolic activation to exert their genotoxic effects, a direct comparison of their potency is limited by the availability of data for **N-Nitrosometoprolol** in some key in vitro assays.

## Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative data for the genotoxicity of **N-Nitrosometoprolol** and N-Nitroso-propranolol.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Compound	Test Strain	Metabolic Activation	Concentration Range	Result
N-Nitrosometoprolol	Data not available	Data not available	Data not available	Data not available
N-Nitroso-propranolol	S. typhimurium TA100	Hamster Liver S9 (10%)	0 - 200 µg/plate	Positive, dose-dependent increase[1]
S. typhimurium TA1535	Hamster Liver S9 (10%)	0 - 200 µg/plate	Positive, dose-dependent increase[1]	
S. typhimurium TA98	Hamster Liver S9 (10%)	0 - 200 µg/plate	Positive, dose-dependent increase	

Table 2: In Vitro Micronucleus Assay Results

Compound	Cell Line	Metabolic Activation	Concentration Range	Result
N-Nitrosometoprolol	Data not available	Data not available	Data not available	Data not available
N-Nitroso-propranolol	Human TK6 cells	Hamster Liver S9 (0.4%)	0 - 10 µM (24h treatment)	Positive, dose-dependent increase in micronuclei frequency

Table 3: DNA Damage Assay Results

Compound	Assay Type	Cell Line/System	Concentration Range	Result
N-Nitrosometoprolol	DNA Fragmentation (Alkaline Elution)	Rat Hepatocytes	0.1 - 1 mM	Positive, dose-dependent increase in DNA fragmentation
DNA Fragmentation (Alkaline Elution)	Human Hepatocytes	0.1 - 1 mM	Positive, dose-dependent increase in DNA fragmentation	
N-Nitroso-propranolol	DNA Fragmentation (Alkaline Elution)	Rat Hepatocytes	0.01 - 0.1 mM	Positive, dose-dependent increase in DNA fragmentation
DNA Fragmentation (Alkaline Elution)	Human Hepatocytes	0.01 - 0.1 mM	Positive, dose-dependent increase in DNA fragmentation	
Comet Assay (% Tail DNA)	Human HepaRG 2D culture	0 - 250 $\mu$ M	Positive, dose-dependent increase in % tail DNA	

Table 4: In Vivo Micronucleus Assay Results

Compound	Species	Tissue	Dose	Result
N-Nitrosometoprolol	Rat (partially hepatectomized)	Liver	1000 mg/kg (single gavage dose)	Significant increase in micronucleated hepatocytes
N-Nitroso-propranolol	Rat (partially hepatectomized)	Liver	1000 mg/kg (single gavage dose)	Significant increase in micronucleated hepatocytes

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso-propranolol

- **Test Strains:**Salmonella typhimurium strains TA98, TA100, and TA1535 were used to detect frameshift and base-pair substitution mutations, respectively.
- **Metabolic Activation:** The assay was conducted with and without a metabolic activation system. The S9 fraction was prepared from the livers of male golden Syrian hamsters pre-treated with Aroclor 1254. A 10% (v/v) S9 mix was used.
- **Procedure:** The pre-incubation method was employed. The test compound, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) were pre-incubated at 37°C before being mixed with molten top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies was counted.
- **Data Analysis:** A positive response was defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the solvent control.

### In Vitro Micronucleus Assay for N-Nitroso-propranolol

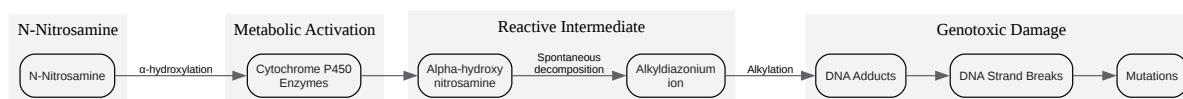
- **Cell Line:** Human lymphoblastoid TK6 cells were used.
- **Metabolic Activation:** A 0.4% (v/v) hamster liver S9 mix was used for metabolic activation in the 24-hour continuous treatment protocol.
- **Procedure:** Cells were exposed to various concentrations of N-Nitroso-propranolol in the presence of the S9 mix for 24 hours. Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells. Following incubation, cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was then scored using microscopy.
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells was considered a positive result.

## DNA Fragmentation by Alkaline Elution

- **Cell System:** Primary cultures of rat and human hepatocytes were utilized.
- **Procedure:** Hepatocytes were exposed to the test compounds for 20 hours. After treatment, the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA. The amount of DNA in the eluted fractions and remaining on the filter was quantified to determine the extent of DNA fragmentation.
- **Data Analysis:** An increase in the rate of DNA elution compared to the control was indicative of DNA damage.

## Mandatory Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: General metabolic activation pathway of N-nitrosamines leading to genotoxicity.



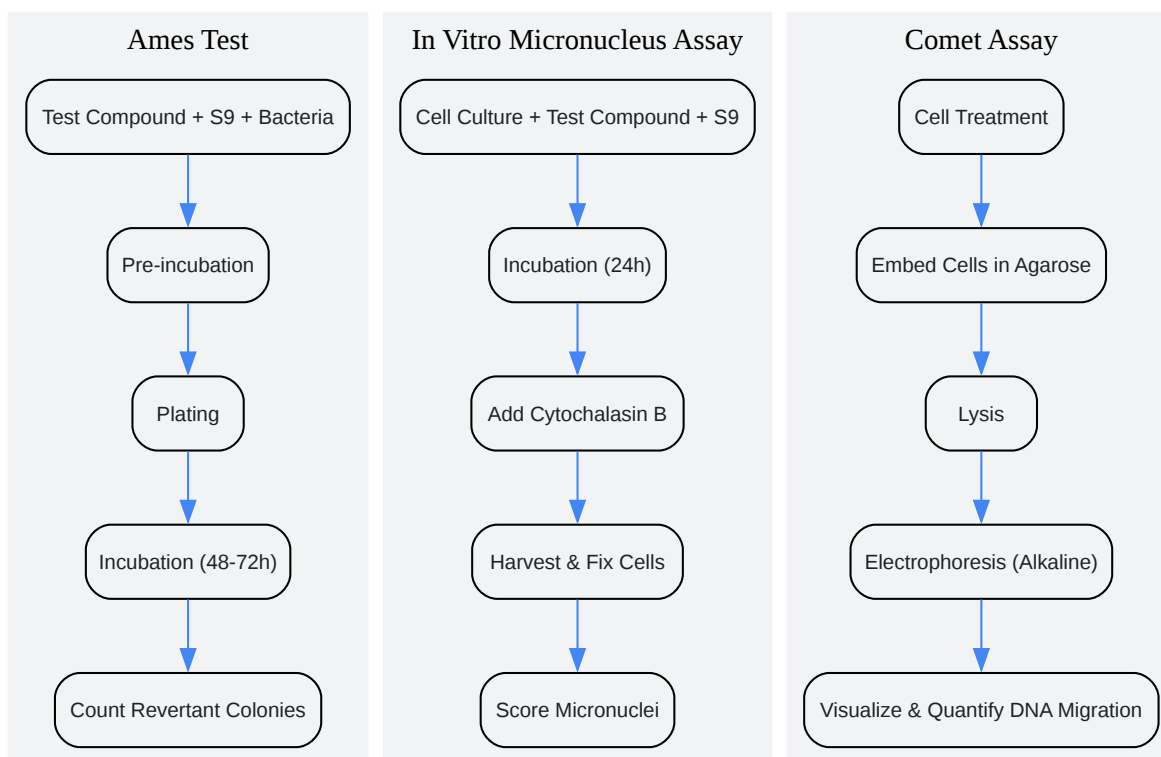
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Caption: Metabolic activation of N-Nitroso-propranolol by CYP2C19.



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Caption: Postulated metabolic activation of **N-Nitrosometoprolol**.



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## References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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